2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-12-26-21(27)17-10-5-6-11-18(17)23-22(26)30-14-19-24-20(25-29-19)15-8-7-9-16(13-15)28-4-2/h5-11,13H,3-4,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXRJKKGUGXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a quinazolinone core linked to an oxadiazole moiety through a thioether bridge. Its IUPAC name is this compound. The structural formula can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| Functional Groups | Oxadiazole, Quinazolinone, Thioether |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced inflammation and cancer cell proliferation.
- Receptor Modulation : It has been shown to bind to receptors that mediate cellular responses, potentially affecting signaling pathways associated with cancer and other diseases.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF7 and colon cancer HT29) showed significant cytotoxicity with IC50 values in the low micromolar range.
- Mechanism : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Strains : It exhibited activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Fungal Activity : Effective against common fungal pathogens such as Candida albicans.
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory properties:
- In Vivo Models : Inflammation models in rodents showed reduced edema and inflammatory marker levels upon treatment with the compound.
Case Studies
- Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry illustrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight.
- Antimicrobial Efficacy Research :
Q & A
Q. What are the standard synthetic routes for preparing 2-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under reflux conditions (e.g., using DCC as a coupling agent in dry THF) .
- Step 2 : Thioether linkage formation between the oxadiazole and quinazolinone moieties using a mercaptoalkyl intermediate. Reaction conditions may involve base catalysis (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC-MS (purity >95%). IR spectroscopy confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
Q. How is the crystalline structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL (v.2018/3) is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. The SHELX suite also supports structure solution via direct methods (SHELXD) .
- Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioassay results for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:
- Re-docking : Use explicit solvent models (e.g., TIP3P water) in molecular dynamics simulations (MD) to account for solvation.
- Binding Site Flexibility : Employ induced-fit docking (e.g., Schrödinger Suite) to model receptor flexibility.
- Experimental Cross-Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) and compare with docking scores .
- Table : Example docking vs. experimental
| Method | Binding Energy (kcal/mol) | Kd (µM) |
|---|---|---|
| AutoDock Vina | -8.2 | 1.5 |
| ITC (Experimental) | -7.9 | 2.1 |
Q. How can reaction conditions be optimized to improve yield in the synthesis of the 1,2,4-oxadiazole intermediate?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst (e.g., ZnCl₂ vs. FeCl₃).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with ZnCl₂ yields 82% vs. 68% in THF) .
- Byproduct Analysis : Monitor via LC-MS; adjust stoichiometry to minimize thioamide byproducts.
Q. What analytical techniques are critical for distinguishing isomeric impurities in the final product?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC-DAD : Use a C18 column (ACN/H₂O gradient) to separate isomers (retention time shifts by 0.5–1.2 min).
- NMR NOESY : Detect spatial proximity of protons (e.g., quinazolinone C3-propyl vs. oxadiazole methylene groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 437.1521 Da).
Data Contradiction & Experimental Design
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) during structural elucidation?
- Methodological Answer :
- Step 1 : Verify sample purity via TLC/HPLC. Impurities >2% can distort signals.
- Step 2 : Cross-validate with alternative techniques (e.g., 2D NMR like HSQC to assign carbon-proton correlations).
- Case Study : A disputed C=S stretch (IR: 1250 cm⁻¹) was resolved via XPS, confirming sulfur oxidation state .
Q. What principles guide the design of long-term stability studies for this compound under varying environmental conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Conditions : 25°C/60% RH (ambient), 40°C/75% RH (accelerated).
- Analysis Intervals : 0, 3, 6, 12 months.
- Parameters : Monitor degradation via HPLC (area% of parent compound) and LC-MS for degradants.
- Table : Example stability
| Condition | % Remaining (12 Months) | Major Degradant |
|---|---|---|
| 25°C/60% RH | 98.5 | None detected |
| 40°C/75% RH | 89.2 | Oxadiazole sulfoxide |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
